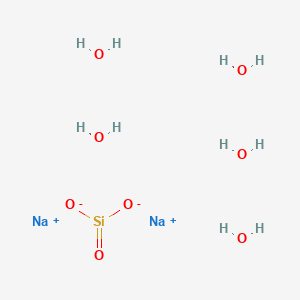
Sodium metasilicate pentahydrate
Cat. No. B159203
Key on ui cas rn:
10213-79-3
M. Wt: 119.10 g/mol
InChI Key: SUWIQJWJARCUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US03941723
Procedure details


A sodium metasilicate pentahydrate liquor was prepared by blending a sodium silicate solution with an SiO2 /Na2O ratio of 3.22 with caustic solution. The mole ratio of Na2O: O:SiO2 :H2O of the liquor was 0.99:1.00:4.97 and the liquor was maintained at 75°C to prevent any crystallization until the test was started. The liquor (97.5 pbw) was cooled to 70°C and 2.5 pbw of seed particles were added. The seed was less than 200 mesh and had a composition similar to the liquor. The temperature of the liquor fell until the crystallization began. The crystallization began after about 45 minutes and continued for about 60 minutes until the cake was hard to the touch. Evolution of heat of crystallization continued for about 30 minutes more. The cake was allowed to equilibrate for 60 minutes and then ground in a jaw crusher. The total processing time prior to crushing was 3 hours and 15 minutes. The cake and resulting material had to be passed through the jaw crusher 6 times before all of the material was reduced to below 20 mesh. In the process a large percentage of fines were produced and the product was dusty. The product contained about 1.5% iron.

[Compound]
Name
SiO2 Na2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
[Si:1]([O-])([O-:4])([O-:3])[O-:2].[Na+:6].[Na+].[Na+].[Na+]>[Fe].O>[OH2:2].[OH2:2].[OH2:2].[OH2:2].[OH2:2].[O-:3][Si:1]([O-:4])=[O:2].[Na+:6].[Na+:6] |f:0.1.2.3.4,7.8.9.10.11.12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Step Two
[Compound]
|
Name
|
SiO2 Na2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
any crystallization until the test
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The liquor (97.5 pbw) was cooled to 70°C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
2.5 pbw of seed particles were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The temperature of the liquor fell until the crystallization
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystallization
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for about 60 minutes until the cake
|
|
Duration
|
60 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Evolution of heat of crystallization
|
WAIT
|
Type
|
WAIT
|
|
Details
|
continued for about 30 minutes
|
|
Duration
|
30 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to equilibrate for 60 minutes
|
|
Duration
|
60 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The total processing time prior to crushing
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was 3 hours and 15 minutes
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cake and resulting material
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In the process a large percentage of fines were produced
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
sodium metasilicate pentahydrate
|
|
Type
|
product
|
|
Smiles
|
O.O.O.O.O.[O-][Si](=O)[O-].[Na+].[Na+]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

